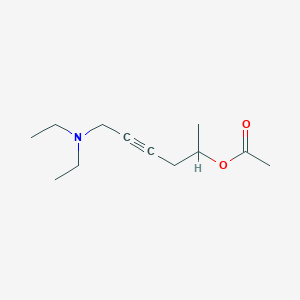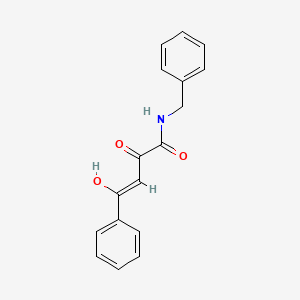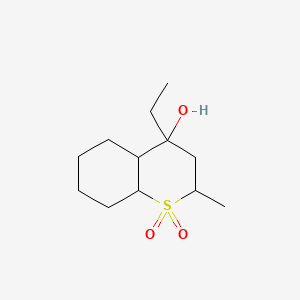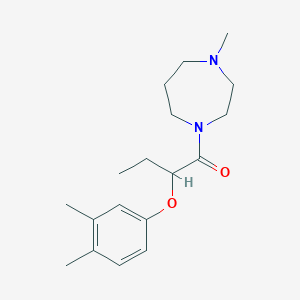
Acetic acid, (5-diethylamino-1-methyl-3-pentynyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, (5-diethylamino-1-methyl-3-pentynyl) ester is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are commonly used in fragrances and flavorings. This particular ester is notable for its unique structure, which includes a diethylamino group and a pentynyl chain, making it a compound of interest in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (5-diethylamino-1-methyl-3-pentynyl) ester typically involves the esterification of acetic acid with (5-diethylamino-1-methyl-3-pentynyl) alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
CH3COOH+HOCH2C5H9N(C2H5)2→CH3COOCH2C5H9N(C2H5)2+H2O
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (5-diethylamino-1-methyl-3-pentynyl) ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Acetic acid and (5-diethylamino-1-methyl-3-pentynyl) alcohol.
Reduction: (5-diethylamino-1-methyl-3-pentynyl) alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Acetic acid, (5-diethylamino-1-methyl-3-pentynyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of acetic acid, (5-diethylamino-1-methyl-3-pentynyl) ester involves its interaction with biological molecules. The ester can be hydrolyzed by esterases to release acetic acid and the corresponding alcohol. The alcohol can then interact with various molecular targets, such as enzymes and receptors, to exert its effects. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, pentyl ester: Similar in structure but lacks the diethylamino group.
Acetic acid, ethyl ester: A simpler ester with a shorter alkyl chain.
Acetic acid, (3-methyl-1-pentynyl) ester: Similar structure but with a different alkyl chain configuration.
Uniqueness
Acetic acid, (5-diethylamino-1-methyl-3-pentynyl) ester is unique due to the presence of the diethylamino group and the pentynyl chain. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-(diethylamino)hex-4-yn-2-yl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-5-13(6-2)10-8-7-9-11(3)15-12(4)14/h11H,5-6,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQXNWIHLRWUPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CCC(C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)-2-methoxyphenol](/img/structure/B5280664.png)
![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-5-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5280670.png)

![2-(4-Bromophenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]butan-1-one](/img/structure/B5280689.png)
![4-chloro-2-fluoro-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}benzamide](/img/structure/B5280697.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[[(Z)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide](/img/structure/B5280707.png)
![N-[(Z)-2-benzo[e][1,3]benzothiazol-2-yl-1-(4-methoxyphenyl)ethenyl]propan-1-amine](/img/structure/B5280714.png)
![N,N-dimethyl-1-(3-{1-[2-(1H-pyrazol-4-yl)ethyl]-1H-imidazol-2-yl}phenyl)ethanamine](/img/structure/B5280726.png)
![2-[2-(2,7-dimethoxy-1-naphthyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5280736.png)

![3-[methyl(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol](/img/structure/B5280744.png)
![N-[(2-FLUOROPHENYL)METHYL]-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B5280746.png)
